molecular formula C18H17BrO3 B1373706 3-(3-Bromophenyl)-4'-carboethoxypropiophenone CAS No. 898782-24-6

3-(3-Bromophenyl)-4'-carboethoxypropiophenone

Cat. No. B1373706
M. Wt: 361.2 g/mol
InChI Key: DMMKYFWMLMHMRB-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-4'-carboethoxypropiophenone, also known as BCPP, is a synthetic phenolic compound with potential applications in scientific research. It is a colorless, crystalline solid with a melting point of 166-168°C and a boiling point of 226-228°C. BCPP has been used in a variety of applications, including organic synthesis, drug development, and chemical analysis.

Scientific Research Applications

Anticancer Potential

Bromophenol derivatives demonstrate significant anticancer activities. For instance, a study by Guo et al. (2018) found that a novel bromophenol derivative, BOS-102, effectively induced cell cycle arrest and apoptosis in human lung cancer cells. This derivative deactivated the PI3K/Akt pathway and activated the MAPK signaling pathway, showing potential as an anticancer drug.

Antimicrobial and Antifungal Properties

Bromophenol derivatives exhibit broad-spectrum in vitro activity against pathogenic yeasts and molds, including Aspergillus spp. and fluconazole-resistant yeast isolates. A study by Buchta et al. (2004) highlighted the effectiveness of 3-(halogenated phenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-ones against these pathogens, supporting the potential for clinical studies.

Inhibition of Carbonic Anhydrase Enzymes

Bromophenol derivatives have been studied for their inhibition of carbonic anhydrase enzymes, which are crucial in various physiological processes. Boztaş et al. (2015) investigated cyclopropylcarboxylic acids and esters incorporating bromophenol moieties, finding them to be effective inhibitors of human carbonic anhydrase isoenzymes, suggesting potential therapeutic applications.

Antioxidant Activity

Several studies have demonstrated the potent antioxidant activity of bromophenol compounds. For example, Olsen et al. (2013) isolated bromophenols from the red alga Vertebrata lanosa and found them to exhibit strong antioxidant effects in both biochemical and cellular assays.

Antibacterial Effects

Research has also shown the antibacterial efficacy of bromophenol derivatives. Xu et al. (2003) isolated bromophenols from the marine alga Rhodomela confervoides and found them to be effective against several bacterial strains, indicating their potential as antibacterial agents.

Electrochromic Behavior

Bromophenol derivatives have been explored for their electrochromic properties. Osken et al. (2011) investigated the electrochromic behavior of a bromophenol-based polymer, highlighting its potential in applications like electronic displays and smart windows.

properties

IUPAC Name

ethyl 4-[3-(3-bromophenyl)propanoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrO3/c1-2-22-18(21)15-9-7-14(8-10-15)17(20)11-6-13-4-3-5-16(19)12-13/h3-5,7-10,12H,2,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMKYFWMLMHMRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001242786
Record name Ethyl 4-[3-(3-bromophenyl)-1-oxopropyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001242786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Bromophenyl)-4'-carboethoxypropiophenone

CAS RN

898782-24-6
Record name Ethyl 4-[3-(3-bromophenyl)-1-oxopropyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898782-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-[3-(3-bromophenyl)-1-oxopropyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001242786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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